molecular formula C16H16I2O2 B4887641 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)

1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)

Cat. No. B4887641
M. Wt: 494.10 g/mol
InChI Key: UPOCNEMTSXPZBQ-UHFFFAOYSA-N
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Description

1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene), also known as BIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIBO is a symmetrical molecule with two iodine atoms attached to a central benzene ring through a butane linker.

Scientific Research Applications

1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has been extensively studied for its potential applications in various fields. In organic chemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has been used as a cross-coupling reagent for the synthesis of biaryl compounds. In material science, 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In addition, 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has been studied for its potential application as a radiotracer in positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) is not fully understood. However, it has been suggested that 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) may act as a radical initiator in organic reactions due to the presence of two iodine atoms, which can undergo homolytic cleavage to form iodine radicals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene). However, it has been reported that 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) is not toxic to cells at low concentrations and does not induce significant cytotoxicity.

Advantages and Limitations for Lab Experiments

1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has several advantages as a cross-coupling reagent, including its high reactivity, low toxicity, and ease of synthesis. However, 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has some limitations, such as its sensitivity to air and moisture, which can lead to decomposition and reduced reactivity.

Future Directions

There are several future directions for research on 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene). One potential area of research is the development of new synthetic methods for 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) and its derivatives. Another area of research is the application of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) in the synthesis of novel biaryl compounds with potential biological activity. In addition, further studies are needed to investigate the mechanism of action and potential toxicity of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene). Finally, the application of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) in PET imaging and MOF synthesis requires further investigation to optimize its performance.

Synthesis Methods

1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) can be synthesized by reacting 4-iodophenol with 1,4-dibromobutane in the presence of a base, such as potassium carbonate. The reaction yields 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) as a white crystalline solid with a high yield.

properties

IUPAC Name

1-iodo-4-[4-(4-iodophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16I2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOCNEMTSXPZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCOC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene

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